molecular formula C15H12N2O B325513 N-(3-cyanophenyl)-2-methylbenzamide

N-(3-cyanophenyl)-2-methylbenzamide

Cat. No.: B325513
M. Wt: 236.27 g/mol
InChI Key: OYKHWISHEYHDKB-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-methylbenzamide (CAS: 123862-53-3) is a benzamide derivative featuring a 3-cyanophenyl substituent attached to the nitrogen atom of a 2-methylbenzamide backbone. The cyano group’s electron-withdrawing nature may influence electronic properties, solubility, and reactivity compared to other benzamide derivatives .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-methylbenzamide

InChI

InChI=1S/C15H12N2O/c1-11-5-2-3-8-14(11)15(18)17-13-7-4-6-12(9-13)10-16/h2-9H,1H3,(H,17,18)

InChI Key

OYKHWISHEYHDKB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure: Contains an anthraquinone moiety linked to the benzamide via an amide bond.
  • Synthesis: Prepared via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, achieving a 94% yield using acid chloride methods. Coupling with 3-methylbenzoic acid via DCC/DMAP yielded only 24%, emphasizing the efficiency of acid chloride routes .
  • Key Features :
    • N,O-bidentate directing group : Facilitates metal chelation for C–H activation.
    • Applications : Demonstrated in Ru-catalyzed C–H arylation reactions, enabling selective aromatic functionalization .
  • Advantages: High thermal stability due to the anthraquinone framework; suitable for high-temperature catalytic processes.
  • Limitations : Bulky structure may reduce solubility in common organic solvents .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure: Features a hydroxy-dimethylethyl group instead of a cyanophenyl substituent.
  • Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic confirmation of structure .
  • Key Features :
    • N,O-bidentate directing group : Enhances chelation with transition metals (e.g., Pd, Ru).
    • Applications : Used in C–H bond functionalization, particularly for forming bis-chelates that stabilize transition states .
  • Advantages : Hydroxy group improves solubility in polar solvents; modular synthesis allows for structural diversification.
  • Limitations : Steric hindrance from the dimethylethyl group may limit reactivity in sterically demanding reactions .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Directing Group Key Substituent Synthesis Yield Catalytic Application
N-(3-Cyanophenyl)-2-methylbenzamide N-monodentate (inferred) 3-Cyanophenyl N/A Potential C–H activation (inferred)
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide N,O-bidentate Anthraquinone 94% (acid chloride) Ru-catalyzed C–H arylation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate Hydroxy-dimethylethyl High (X-ray confirmed) Pd/Ru-catalyzed functionalization

Key Observations:

Directing Groups: Anthraquinone and hydroxy-dimethylethyl derivatives utilize N,O-bidentate groups for enhanced metal chelation, whereas the cyanophenyl analog likely relies on a monodentate cyano group, which may limit catalytic efficiency .

Synthetic Efficiency: Acid chloride methods yield superior results (>90%) compared to coupling agents (e.g., DCC/DMAP at 24%) . This trend may extend to the synthesis of this compound if similar protocols are applied.

However, its planar structure may reduce steric hindrance compared to bulky anthraquinone or dimethylethyl groups .

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